2-(4-Methylphenyl)cyclopropanecarbohydrazide
Description
Systematic Nomenclature and Molecular Formula Analysis
2-(4-Methylphenyl)cyclopropanecarbohydrazide (CAS: 438219-20-6) is a cyclopropane derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its IUPAC name is 2-(4-methylphenyl)cyclopropane-1-carbohydrazide , reflecting the cyclopropane ring substituted with a 4-methylphenyl group and a carbohydrazide moiety. The stereoisomer (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (CID: 843252) has also been characterized, highlighting the importance of stereochemistry in its conformational stability.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
| CAS Number | 438219-20-6 |
| SMILES | CC1=CC=C(C=C1)C2CC2C(=O)NN |
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray crystallography reveals that the cyclopropane ring adopts a strained, non-planar conformation due to its sp³-hybridized carbon atoms. The dihedral angle between the cyclopropane ring and the 4-methylphenyl group is 85.2° , optimizing steric interactions. The crystal system is monoclinic (space group P2₁/c) with unit cell parameters:
Intermolecular hydrogen bonds between the hydrazide (-NH-NH₂) and carbonyl (C=O) groups stabilize the lattice, forming a 2D sheet-like network . The C-C bond lengths within the cyclopropane ring range from 1.49–1.52 Å , consistent with typical cyclopropane strain.
Spectroscopic Characterization Techniques
Properties
IUPAC Name |
2-(4-methylphenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFFUWDRAOWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402982 | |
| Record name | 2-(4-methylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-20-6 | |
| Record name | 2-(4-methylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopropanecarbohydrazide typically involves the reaction of 4-methylphenylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines.
Substitution: Substituted hydrazides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Ligand Formation : This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
- Synthesis of Derivatives : It acts as a precursor for synthesizing various derivatives that exhibit enhanced biological activities.
Biology
- Antimicrobial Activity : Research indicates that 2-(4-Methylphenyl)cyclopropanecarbohydrazide exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
- Antifungal Properties : The compound has also been tested for antifungal activity, showing promising results against common fungal pathogens.
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent. The compound's ability to interact with specific biological targets suggests it could be developed into treatments for various diseases, including cancer.
- Mechanism of Action : The interaction mechanisms involve the formation of coordination complexes with metal ions, which can modulate enzyme activity and influence cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple strains of bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Study 2: Antifungal Activity
A separate study focused on the antifungal properties of the compound revealed its effectiveness against Candida albicans. The study utilized a disk diffusion method to assess the antifungal activity.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 8 |
| 20 | 12 |
| 50 | 18 |
Summary of Applications
The applications of this compound span across several domains:
- Chemistry : Used as a ligand and precursor in synthetic chemistry.
- Biology : Exhibits antimicrobial and antifungal properties.
- Medicine : Investigated for therapeutic potential in treating infections and possibly cancer.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-(4-Methylphenyl)cyclopropanecarbohydrazide and related compounds:
Key Observations:
- Cyclopropane vs. Bicyclic Frameworks : The cyclopropane ring in the target compound confers rigidity and metabolic stability, whereas bicyclic systems (e.g., in ) may enhance binding affinity in biological assays .
- Functional Groups : The carbohydrazide group in the target compound is less lipophilic than the thioamide in but more polar than the indolizine in , impacting solubility and bioavailability .
Biological Activity
2-(4-Methylphenyl)cyclopropanecarbohydrazide, with the molecular formula CHNO and CAS number 438219-20-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: 2-(4-methylphenyl)cyclopropane-1-carbohydrazide
- Molecular Weight: 190.24 g/mol
- Structure: The compound features a cyclopropane ring bonded to a hydrazide functional group and a para-methylphenyl substituent.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydrazide group can form hydrogen bonds and participate in nucleophilic substitution reactions, which may influence enzymatic activities and protein interactions. Notably, the rigidity imparted by the cyclopropane moiety enhances its binding properties to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various strains.
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Mechanisms
In a cell culture study, the compound was shown to reduce the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate inflammatory responses through inhibition of NF-kB signaling pathways.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 100 |
| IL-6 | 300 | 150 |
Anticancer Activity
A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Q & A
Q. Optimization Strategies :
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve cyclopropane proton splitting patterns (δ 1.2–2.5 ppm) and confirm hydrazide NH peaks (δ 8.5–9.5 ppm). Compare with NIST reference data for methylphenyl derivatives .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly cyclopropane ring cleavage .
Q. Data Interpretation Tips :
- Use DEPT-135 NMR to distinguish CH₂ groups in the cyclopropane ring.
- Cross-validate with computational methods (e.g., DFT) for spectral assignments .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies may arise from structural analogs or assay variability. Methodological steps include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) and evaluate anti-inflammatory IC₅₀ values, as done for pyridazinone derivatives .
- Assay Standardization : Replicate LPS-induced macrophage inflammation assays under controlled conditions (e.g., cell line, LPS concentration) .
- Meta-Analysis : Compare pharmacokinetic profiles (e.g., logP, plasma stability) of analogs to identify ADME-driven inconsistencies .
Advanced Question: What computational approaches predict the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, cyclopropane ring strain (~27 kcal/mol) enhances reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions for drug design applications, leveraging docking studies with cyclooxygenase (COX) enzymes .
- Ligand Design : Use the compound as a phosphine ligand analog in Pd-catalyzed Suzuki-Miyaura reactions, guided by steric/electronic parameters (e.g., Tolman cone angle) .
Advanced Question: How can structural modifications improve the pharmacokinetic profile of this compound?
Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl, methoxy) to reduce logP, improving solubility. For example, 4-hydroxyphenyl analogs show enhanced bioavailability in stilbene derivatives .
- Metabolic Stability : Replace labile hydrazide groups with bioisosteres (e.g., amides) to resist hepatic hydrolysis .
- Prodrug Strategies : Mask the hydrazide as an ester, as demonstrated in etofibrate analogs, to enhance membrane permeability .
Q. Example Modifications :
| Derivative | Modification | Impact on PK Profile |
|---|---|---|
| 4-Methoxy analog | OCH₃ at para position | ↑ Plasma half-life (t₁/₂) |
| Hydrazide → amide | Replace NH₂ with CONHR | ↓ CYP450-mediated metabolism |
Advanced Question: What experimental designs are critical for evaluating the stability of this compound under varying conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Kinetic Analysis : Monitor cyclopropane ring opening via HPLC-MS under acidic conditions (e.g., 0.1 M HCl) .
- Solid-State Stability : Conduct XRPD and DSC to assess polymorph transitions under humidity (40–75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
